Home > Products > Screening Compounds P98199 > (D-Ser4,D-Trp6)-LHRH
(D-Ser4,D-Trp6)-LHRH - 102992-39-2

(D-Ser4,D-Trp6)-LHRH

Catalog Number: EVT-1438716
CAS Number: 102992-39-2
Molecular Formula: C64H82N18O13
Molecular Weight: 1311.473
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(D-Ser4,D-Trp6)-LHRH is a synthetic analog of LHRH, a decapeptide hormone naturally produced in the hypothalamus. [] LHRH is responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Analogs like (D-Ser4,D-Trp6)-LHRH are modified versions of LHRH, often with enhanced stability and resistance to degradation compared to the native hormone. [] These analogs are valuable tools for studying the mechanisms of LHRH action, the regulation of the hypothalamic-pituitary-gonadal axis, and the development of potential therapeutic agents.

(D-Ser4,D-Trp6)-LHRH is a synthetic analog of the naturally occurring decapeptide luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). These peptides are known to interact with the pituitary gland, influencing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, , , , , , , , , , , , ]. The following are related compounds identified from the provided scientific papers:

Luteinizing Hormone-Releasing Hormone (LHRH)

Relevance: (D-Ser4,D-Trp6)-LHRH is a synthetic analog of LHRH. It shares the same amino acid sequence as LHRH except for two key substitutions: D-serine at position 4 and D-tryptophan at position 6. These modifications with D-amino acids are often introduced to increase resistance to enzymatic degradation and enhance the duration of action compared to the native hormone [, , ].

[D-Ser4]-LHRH

Compound Description: This is another synthetic analog of LHRH, where the naturally occurring L-serine at position 4 is replaced with D-serine. This substitution affects its degradation pathway in the proximal tubules of kidneys. While it's not cleaved at the expected D-Ser4-Tyr5 bond, it's metabolized to less than Glu-His-Trp-D-Ser-Tyr-Gly as a major metabolite [].

Relevance: [D-Ser4]-LHRH is structurally similar to (D-Ser4,D-Trp6)-LHRH, sharing the D-serine substitution at position 4. Comparing the two analogs can provide insights into the specific role of D-tryptophan at position 6 in (D-Ser4,D-Trp6)-LHRH [].

[D-Trp6]-LHRH

Compound Description: This LHRH analog involves substituting the natural L-tryptophan at position 6 with D-tryptophan. This compound has been shown to have a significant impact on the reproductive system, particularly in females. It can induce a delay in vaginal opening in immature female rats, and this effect may be correlated with changes in corticosterone levels [, ].

Relevance: Both [D-Trp6]-LHRH and (D-Ser4,D-Trp6)-LHRH share the D-tryptophan substitution at position 6. [D-Trp6]-LHRH is a simpler analog with a single modification, while (D-Ser4,D-Trp6)-LHRH incorporates an additional D-amino acid substitution. This comparison allows researchers to study the combined effect of the two D-amino acid substitutions on the activity and properties of the analog [, , ].

Leuprolide ([D-Leu6,Pro9-NHEt]-LHRH)

Compound Description: Leuprolide, also known as [D-Leu6,Pro9-NHEt]-LHRH, is a potent LHRH agonist used clinically to suppress gonadotropin release. Its structural modifications enhance its resistance to degradation and prolong its duration of action [].

Buserelin

Compound Description: Buserelin is a synthetic analog of GnRH used clinically to treat hormone-sensitive conditions. It acts as a potent agonist of GnRH receptors [, ].

Relevance: Although the exact structure of buserelin wasn't provided in the papers, it's categorized as a long-acting LHRH analog due to its sustained release properties, similar to the intended design of (D-Ser4,D-Trp6)-LHRH [].

Deslorelin ([des-Gly10, D-Trp6]LHRH ethylamide)

Compound Description: This LHRH agonist, also known as [des-Gly10, D-Trp6]LHRH ethylamide, is studied for its stability in biological environments like the rabbit conjunctiva. Research indicates its metabolism might involve metallopeptidases or metal-dependent peptidases [].

Relevance: Deslorelin and (D-Ser4,D-Trp6)-LHRH belong to the same class of LHRH analogs, both incorporating the D-Trp6 modification. Unlike (D-Ser4,D-Trp6)-LHRH, deslorelin lacks the glycine at position 10 and has an ethylamide group at the C-terminus. This comparison provides insight into the effects of these modifications on the compound's stability and metabolic pathways [].

[D-Ala6]-LHRH series

Compound Description: This series of LHRH analogs involves substituting the glycine at position 6 with D-alanine. Further modifications within this series, like the "Fujino modification," are explored to enhance their agonist and pregnancy-terminating potency in rats [].

Relevance: The [D-Ala6]-LHRH series, while similar to (D-Ser4,D-Trp6)-LHRH in the strategy of D-amino acid substitution, highlights the exploration of different D-amino acids at position 6 to modulate the biological activity of LHRH analogs [].

Triptorelin (D-Trp6-LHRH microcapsules)

Compound Description: Triptorelin is an LHRH agonist formulated in microcapsules for sustained release. This formulation is used in long desensitization protocols for assisted reproduction and treatment of precocious puberty [, , , ].

Relevance: Triptorelin shares the D-Trp6 modification with (D-Ser4,D-Trp6)-LHRH, highlighting the significance of this modification in creating long-acting LHRH agonists [, , , ].

Cetrorelix ([Ac-D-Nal(2)1,Phe(4Cl)2,D-Pal(3)3, D-Cit6,D-Ala10]LHRH)

Compound Description: Cetrorelix is a potent LHRH antagonist available in both acetate and pamoate depot formulations. Studies show that Cetrorelix can decrease gonadotrope responsiveness and pituitary LHRH receptor mRNA levels in rats, indicating its potential in treating hormone-dependent conditions [].

Relevance: While both Cetrorelix and (D-Ser4,D-Trp6)-LHRH are synthetic LHRH analogs, Cetrorelix is classified as an antagonist, exhibiting a different mode of action compared to the agonist activity of (D-Ser4,D-Trp6)-LHRH. Cetrorelix highlights the diversity in structural modifications possible within the LHRH analog class to achieve different pharmacological profiles [].

[Ac-D-Nal(2)1-D-Phe(4Cl)2-D-Trp3,D-Cit6, D-Ala10]-LHRH (SB-30)

Compound Description: SB-30, an LHRH antagonist, demonstrates its inhibitory effects on the pituitary-gonadal axis when administered continuously via osmotic minipumps in nude male mice [].

Relevance: This compound, like Cetrorelix, represents a different class of LHRH analogs (antagonists) compared to the agonist, (D-Ser4,D-Trp6)-LHRH. The inclusion of SB-30 emphasizes the diverse pharmacological activities achievable through LHRH modifications [].

[Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Pal(3)3, D-Cit6,D-Ala10]-LHRH (SB-75)

Compound Description: SB-75 is a potent LHRH antagonist investigated for its long-term effects on LHRH receptors in Dunning R3327 prostate cancers and rat anterior pituitaries. Its administration via microcapsules revealed dose-dependent effects on the regulation of LHRH receptors [].

Relevance: Similar to Cetrorelix and SB-30, SB-75 belongs to the antagonist class of LHRH analogs, contrasting with the agonist activity of (D-Ser4,D-Trp6)-LHRH. SB-75 emphasizes the potential of LHRH antagonists in targeting and potentially treating hormone-dependent cancers [].

Source and Classification

This compound belongs to a class of peptides known as gonadotropin-releasing hormones, which are pivotal in the endocrine system. They are classified based on their structure and biological function, specifically targeting the hypothalamic-pituitary-gonadal axis. The modifications at the fourth position (D-serine) and sixth position (D-tryptophan) are intended to increase receptor binding affinity and resistance to enzymatic degradation, making it a valuable tool in both research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS), a widely accepted method for producing peptides. This technique allows for the sequential addition of protected amino acids to a solid support resin, facilitating the formation of peptide bonds while minimizing side reactions.

Technical Details

  1. Initiation: The C-terminal amino acid is attached to a solid resin.
  2. Sequential Addition: Protected amino acids are added one at a time, with deprotection steps in between to expose the reactive amine groups for subsequent coupling.
  3. Cleavage: Once the peptide chain is assembled, it is cleaved from the resin using appropriate cleavage agents, followed by deprotection to yield the final product.
  4. Purification: High-performance liquid chromatography is often employed to purify the synthesized peptide, ensuring high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone consists of ten amino acids, with specific substitutions at positions four and six. The D-serine provides enhanced stability against enzymatic degradation, while D-tryptophan contributes to increased receptor affinity.

Data

The compound's molecular formula can be represented as C₁₃H₁₈N₄O₄S, with a molecular weight of approximately 302.36 g/mol. The structural formula can be visualized through various computational chemistry tools that depict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone can undergo several chemical reactions typical for peptides:

  1. Hydrolysis: Peptide bonds may be hydrolyzed under acidic or basic conditions.
  2. Oxidation: Amino acid residues containing sulfur or other reactive groups may undergo oxidation.
  3. Substitution: The peptide can be modified by substituting amino acids to create analogs with altered properties.

Technical Details

Common reagents used in these reactions include:

  • Hydrochloric acid or sodium hydroxide for hydrolysis.
  • Oxidizing agents such as hydrogen peroxide for oxidation.
  • Peptide coupling reagents like HATU or DIC for substitution reactions.
Mechanism of Action

Process

The mechanism of action for (D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone involves its binding to specific receptors on pituitary cells, leading to the activation of signaling pathways that stimulate the secretion of luteinizing hormone and follicle-stimulating hormone. This process is crucial for reproductive health and has implications in various therapeutic contexts.

Data

Studies have shown that modifications at specific positions can significantly enhance receptor binding affinity and biological activity compared to natural Luteinizing Hormone-Releasing Hormone, thus improving its efficacy in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone is typically a white to off-white powder that is soluble in water and exhibits stability under refrigerated conditions.

Chemical Properties

  1. Stability: Enhanced stability due to D-amino acid substitutions.
  2. Solubility: Highly soluble in aqueous solutions, facilitating its use in biological assays.
  3. Melting Point: Specific melting point data may vary depending on purity but generally falls within expected ranges for similar peptides.
Applications

(D-Ser4,D-Trp6)-Luteinizing Hormone-Releasing Hormone has several scientific uses:

  1. Cancer Research: Investigated as a potential therapeutic agent for hormone-sensitive cancers such as prostate cancer by modulating hormonal pathways.
  2. Endocrine Studies: Utilized in studies examining hormonal regulation and reproductive health.
  3. Diagnostic Tools: Employed in developing assays for measuring hormonal levels or receptor activity in various biological samples.

Properties

CAS Number

102992-39-2

Product Name

(D-Ser4,D-Trp6)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C64H82N18O13

Molecular Weight

1311.473

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1

InChI Key

VXKHXGOKWPXYNA-HEJGFRTBSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.